DS-7423 -

DS-7423

Catalog Number: EVT-1533797
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
Synthesis Analysis

The synthesis of DS-7423 involves complex organic chemistry techniques. Although specific synthetic routes are not extensively detailed in the literature, it is known that the compound is synthesized through a series of chemical reactions aimed at forming its core structure followed by functionalization to achieve desired properties. Common methods include solid-phase peptide synthesis and other advanced organic synthesis techniques to ensure high yield and purity suitable for biological testing.

Technical Details

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of the compound on a solid support.
  • Functionalization: Subsequent reactions modify the core structure to enhance inhibitory properties against specific kinases.
Molecular Structure Analysis

The molecular structure of DS-7423 is characterized by its complex arrangement that allows for interaction with specific enzymes involved in the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathways.

Structure Data

  • Isomeric SMILES: C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
  • Canonical SMILES: CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N

This structure facilitates its role as a dual inhibitor, allowing it to effectively bind to the ATP-binding sites of both phosphatidylinositol 3-kinase and mammalian target of rapamycin enzymes .

Chemical Reactions Analysis

DS-7423 undergoes various chemical reactions that contribute to its pharmacological properties. Key reactions include:

  • Oxidation: Involves adding oxygen or removing hydrogen, often using oxidizing agents.
  • Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents.
  • Substitution: Involves replacing one functional group with another, often utilizing nucleophiles or electrophiles.

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium azide as a nucleophile. The specific outcomes of these reactions depend on the conditions and reagents used.

Mechanism of Action

DS-7423 exerts its effects primarily by inhibiting the activity of phosphatidylinositol 3-kinase and mammalian target of rapamycin. This inhibition disrupts the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently activated in various cancers.

Process

  1. Inhibition: DS-7423 inhibits all class I phosphatidylinositol 3-kinase isoforms with greater potency against p110α.
  2. TP53 Activation: The compound increases expression levels of TP53 and phosphorylated TP53 on Ser-46.
  3. Apoptosis Induction: This leads to the activation of apoptosis-related genes such as TP53AIP1 and PUMA, resulting in apoptosis in cancer cells .
Physical and Chemical Properties Analysis

DS-7423 possesses distinct physical and chemical properties that influence its behavior in biological systems:

Physical Properties

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in various organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for its therapeutic application.
  • Reactivity: Reacts selectively with specific kinases while exhibiting minimal off-target effects.

Relevant data from pharmacokinetic studies indicate that DS-7423 can achieve effective concentrations in biological systems necessary for therapeutic efficacy .

Applications

DS-7423 has a wide range of scientific applications:

  1. Cancer Research: Used to study the inhibition mechanisms within the phosphatidylinositol 3-kinase/mammalian target of rapamycin pathways.
  2. Therapeutic Development: Investigated for potential use in treating solid tumors, particularly those resistant to conventional therapies.
  3. Biological Studies: Employed in studies examining cellular processes such as growth, proliferation, and survival related to cancer biology.

The compound's ability to penetrate the blood-brain barrier also positions it as a candidate for treating brain tumors like glioblastoma multiforme when combined with existing therapies like temozolomide .

Molecular Characterization of DS-7423

Structural Properties and Physicochemical Profile of DS-7423

DS-7423 (chemical name: 1-[(2R)-4-[2-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-9-(2,2,2-trifluoroethyl)purin-8-yl]-2-methylpiperazin-1-yl]ethanone) is a small-molecule inhibitor with the molecular formula C₂₂H₂₇F₃N₁₀O₂ and a molecular weight of 520.51 g/mol [3]. Its structure features a purine core linked to a substituted piperazine ring and a trifluoroethyl group, critical for target binding. The compound includes a morpholine moiety, a common pharmacophore in kinase inhibitors that facilitates hinge-region interactions in the ATP-binding site of PI3K and mTOR [1] [4].

Key physicochemical properties include:

  • logP: 0.9, indicating moderate lipophilicity [3]
  • Hydrogen bond donors (HBD): 1
  • Hydrogen bond acceptors (HBA): 13 [3]
  • Polar surface area (PSA): ~120 Ų (estimated from structural analogs)
  • Rotatable bonds: 4 [3]

These parameters align with partial compliance with established rules for blood-brain barrier (BBB) penetration, such as moderate molecular weight (<450 Da preferred) and limited rotatable bonds. However, its higher PSA and HBA count may partially limit passive diffusion [7] [10]. DS-7423 exhibits solubility of 100 mg/mL in DMSO and >2.5 mg/mL in aqueous co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline) [3].

Table 1: Physicochemical Properties of DS-7423

PropertyValue
Molecular FormulaC₂₂H₂₇F₃N₁₀O₂
Molecular Weight520.51 g/mol
CAS Number1222104-37-1
logP0.9
H-Bond Donors1
H-Bond Acceptors13
Rotatable Bonds4
Solubility (DMSO)100 mg/mL

Kinase Selectivity and Inhibitory Potency

DS-7423 is a dual inhibitor targeting class I PI3K isoforms and mTOR kinase. Its inhibitory profile demonstrates strong selectivity for PI3Kα (IC₅₀ = 15.6 nM) and mTOR (IC₅₀ = 34.9 nM), with significantly reduced activity against other class I isoforms: PI3Kβ (IC₅₀ = 1,143 nM), PI3Kγ (IC₅₀ = 249 nM), and PI3Kδ (IC₅₀ = 262 nM) [3] [9]. This isoform selectivity arises from structural differences in the ATP-binding pockets, particularly the affinity for the morpholine substituent in the catalytic cleft of PI3Kα and mTOR [1] [4].

Kinome-wide screening against 227 kinases revealed minimal off-target effects, with notable inhibition only against MLK1 and NEK2 kinases [5] [9]. The compound's mechanism involves competitive ATP binding, disrupting phosphorylation of downstream effectors like AKT, S6K, and 4EBP1 [1] [8]. In cellular assays, DS-7423 suppresses PI3K pathway biomarkers (e.g., pAkt and pS6) at concentrations of 200 nM, with maximal effects observed within 8 hours of treatment [2] [5].

Table 2: Kinase Inhibition Profile of DS-7423

TargetIC₅₀ (nM)Selectivity vs. PI3Kα
PI3Kα15.61x
mTOR34.9~2x
PI3Kγ249~16x
PI3Kδ262~17x
PI3Kβ1,143~73x

Pharmacokinetics and Blood-Brain Barrier Penetration Capabilities

DS-7423 demonstrates favorable pharmacokinetics in preclinical models, with oral bioavailability enabling brain exposure. Following a 6 mg/kg oral dose in mice, plasma concentrations exceed 2 μmol/L for up to 6 hours, while brain concentrations reach ~10% of plasma levels (brain-to-plasma ratio = 0.1) [2] [5]. This penetration is functionally significant, as evidenced by dose-dependent suppression of pAkt and pS6 in orthotopic glioma models [2] [5].

Key pharmacokinetic and BBB parameters include:

  • Brain-to-plasma ratio (Kp): 0.1 at steady-state [5]
  • Unbound brain fraction: Not explicitly measured, but Kp,uu (unbound brain/unbound plasma) is inferred to be therapeutically relevant based on biomarker modulation [7]
  • Metabolic stability: Moderate, with plasma concentrations detectable at 24 hours post-administration [5]

Physicochemical properties influencing BBB penetration:

  • Moderate lipophilicity (logP = 0.9) supports passive diffusion but is suboptimal versus CNS drug benchmarks (typical logP 2–4) [7] [10]
  • P-gp/BCRP efflux: No direct data, but high PSA suggests susceptibility to efflux transporters [10]
  • Functional validation: Despite modest Kp, DS-7423 achieves sufficient intracranial concentrations to inhibit PI3K/mTOR signaling in glioblastoma xenografts, confirming therapeutic relevance [2] [5].

Properties

Product Name

DS-7423

Synonyms

DS7423; DS 7423; DS-7423;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.